molecular formula C27H27N3O5 B12203759 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12203759
M. Wt: 473.5 g/mol
InChI Key: XPGMWLDIOGQWAO-UHFFFAOYSA-N
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Description

3'-(1-Benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a spirocyclic compound featuring a fused indole-pyrrole core. Key structural attributes include:

  • Spiro Junction: A shared spiro carbon connecting indole and pyrrole rings, enforcing a rigid, non-planar conformation that influences molecular interactions .
  • 3'-(1-Benzofuran-2-ylcarbonyl): Introduces aromaticity and π-stacking capabilities. 1'-[3-(Dimethylamino)propyl]: A protonatable tertiary amine, likely improving aqueous solubility under acidic conditions. 4'-Hydroxyl Group: Facilitates hydrogen bonding and polarity.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-3'-hydroxyspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C27H27N3O5/c1-4-29-19-12-7-6-11-18(19)27(26(29)34)22(24(32)25(33)30(27)15-9-14-28(2)3)23(31)21-16-17-10-5-8-13-20(17)35-21/h5-8,10-13,16,32H,4,9,14-15H2,1-3H3

InChI Key

XPGMWLDIOGQWAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Biological Activity

The compound 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a synthetic organic molecule notable for its complex spirocyclic structure. This compound incorporates both indole and pyrrole moieties along with a benzofuran carbonyl group and a dimethylamino side chain. The unique combination of these functional groups suggests potential biological activities that merit further investigation.

Structural Characteristics

The molecular formula for this compound is C26H25N3O5C_{26}H_{25}N_{3}O_{5} with a molecular weight of approximately 459.5 g/mol. The structural features include:

  • Benzofuran moiety : Known for various biological activities including anti-inflammatory and antioxidant properties.
  • Spiro[indole-pyrrole] framework : This structural element is often associated with diverse pharmacological effects.
  • Dimethylamino group : Typically enhances the lipophilicity and bioavailability of compounds.

Biological Activity Overview

Preliminary studies on similar compounds indicate that they may exhibit significant biological activities such as:

  • Anticancer Activity : Compounds with spirocyclic structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of indole and pyrrole are often investigated for their ability to induce apoptosis in cancer cells.
  • Neuropharmacological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly acting as modulators for serotonin or dopamine receptors.
  • Antimicrobial Properties : Some benzofuran derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies :
    • A study demonstrated that spiro[indole-pyrrole] derivatives exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) against breast and lung cancer cells .
  • Neuropharmacological Investigations :
    • Research indicated that certain benzofuran derivatives showed significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
  • Antimicrobial Activity :
    • A comparative analysis found that benzofuran-based compounds exhibited varying degrees of antimicrobial activity against pathogenic bacteria, with some derivatives showing MIC values as low as 15 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to the target compound:

Compound NameStructure TypeAnticancer Activity (IC50)Neuropharmacological EffectsAntimicrobial Activity (MIC)
Compound ASpiro[indole-pyrrole]< 10 µMModerate binding affinity20 µg/mL
Compound BBenzofuran derivative15 µMHigh binding affinity15 µg/mL
Target CompoundSpiro[indole-pyrrole]TBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related spiro derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Notable Properties Reference
Target Compound 1-Ethyl, 3'-(benzofuran-2-carbonyl), 1'-(3-dimethylaminopropyl), 4'-OH ~495 (estimated) N/A Likely moderate Rigid spiro core; potential for dual hydrophobic/polar interactions
1-Methyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4c) 1-Methyl, 3'-(phenylamino) 370 259–261 Low in DMSO Antibacterial activity; planar quinazoline ring
1-Benzyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4d) 1-Benzyl, 3'-(phenylamino) 446 138–140 Low in DMSO Increased steric bulk; reduced solubility compared to 4c
3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropyl-phenyl)-4-(3-methylbenzoyl)-pyrrol-2-one (38) 1-(2-hydroxypropyl), 4-(3-methylbenzoyl) 394.21 221–223 Not reported High melting point due to polar hydroxy and benzoyl groups
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[pyrano-chromene-4,3'-indole]-3-carboxylate Allyl, amino, ethyl ester 444.44 N/A Likely poor Chromene-indole hybrid; potential fluorescence properties
Key Observations:

Substituent Impact: The 3-(dimethylamino)propyl chain may improve solubility in polar solvents compared to shorter alkyl chains (e.g., ethyl or methyl in ).

Bioactivity Implications: While antibacterial activity is noted for 4c and 4d , the target compound’s tertiary amine and hydroxyl group could favor interactions with neurological or inflammatory targets.

Computational and Structural Analysis

  • Conformational Studies : Tools like SHELX () and Cremer-Pople puckering parameters () are critical for analyzing spiro ring conformations. The target compound’s puckering amplitude and phase angles could predict its binding mode compared to less rigid analogs.

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